molecular formula C6H6INO B14354364 2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine CAS No. 91668-87-0

2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine

Cat. No.: B14354364
CAS No.: 91668-87-0
M. Wt: 235.02 g/mol
InChI Key: SRKXGHFNMWAFHP-UHFFFAOYSA-N
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Description

2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of iodine and a methyl group on the pyridine ring makes this compound particularly interesting for synthetic chemists due to its potential reactivity and functionalization possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine can be achieved through several synthetic routes. One common method involves the iodination of 6-methylpyridine-2-carboxylic acid followed by oxidation. The reaction typically requires the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-6-methylpyridine: Lacks the carbonyl group, making it less reactive in certain types of reactions.

    6-Methyl-2-oxo-1lambda~5~-pyridine: Lacks the iodine atom, reducing its potential for halogen bonding.

    2-Iodo-1lambda~5~-pyridine: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine is unique due to the combination of the iodine atom, methyl group, and carbonyl functionality on the pyridine ring

Properties

91668-87-0

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

2-iodo-6-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H6INO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3

InChI Key

SRKXGHFNMWAFHP-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=CC=C1)I)[O-]

Origin of Product

United States

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